NSP-AS - 211106-69-3

NSP-AS

Catalog Number: EVT-3485779
CAS Number: 211106-69-3
Molecular Formula: C28H28N2O8S2
Molecular Weight: 584.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

NSP-AS is classified as a non-structural protein derived from various coronaviruses, including SARS-CoV-2. It is part of a larger family of non-structural proteins that are essential for viral replication and transcription. Research indicates that NSP proteins exhibit evolutionary conservation across different coronavirus strains, making them potential targets for therapeutic interventions against COVID-19 and other related diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of NSP-AS typically involves recombinant DNA technology, where the gene encoding the protein is cloned into an expression vector. This vector is then introduced into host cells, often bacterial or mammalian systems, to produce the protein in sufficient quantities for study.

Key steps in the synthesis process include:

  1. Gene Cloning: The NSP-AS gene is amplified using polymerase chain reaction (PCR) techniques and inserted into an appropriate plasmid.
  2. Transformation: The plasmid is introduced into competent cells (e.g., Escherichia coli) through heat shock or electroporation.
  3. Protein Expression: Induction of protein expression is achieved through the addition of specific inducers (e.g., IPTG).
  4. Purification: The expressed protein is purified using affinity chromatography techniques, often utilizing tags such as His-tags for isolation.

Each of these steps requires careful optimization to ensure high yield and functional integrity of the NSP-AS protein .

Molecular Structure Analysis

Structure and Data

The molecular structure of NSP-AS has been elucidated through various techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal that NSP-AS typically adopts a multi-domain architecture that facilitates its interactions with other viral and host proteins.

Key structural features include:

  • Domain Composition: NSP-AS consists of several conserved domains that are critical for its function.
  • Binding Sites: Specific amino acid residues within these domains are involved in binding to RNA or other proteins, which is essential for its role in viral replication.

Data from structural studies indicate high levels of conservation among NSP proteins across different coronaviruses, suggesting a common evolutionary origin .

Chemical Reactions Analysis

Reactions and Technical Details

NSP-AS participates in several biochemical reactions essential for the viral life cycle. Notably, it plays a role in:

  • RNA Replication: NSP-AS interacts with viral RNA-dependent RNA polymerase to facilitate the synthesis of viral RNA.
  • Proteolytic Cleavage: It may also be involved in processing other viral proteins through proteolytic cleavage mechanisms.
Mechanism of Action

Process and Data

The mechanism of action for NSP-AS revolves around its ability to modulate host cellular processes to favor viral replication. Key aspects include:

  • Immune Evasion: NSP-AS can inhibit host immune responses by interfering with signaling pathways that activate antiviral defenses.
  • Replication Enhancement: By interacting with cellular machinery, NSP-AS enhances the efficiency of viral RNA synthesis.

Research indicates that targeting NSP-AS could disrupt these processes, providing a potential avenue for antiviral drug development .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

NSP-AS exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight typically ranges from 50 kDa to 70 kDa, depending on the specific coronavirus strain.
  • Solubility: NSP-AS is generally soluble in aqueous buffers at physiological pH but may require specific conditions to maintain stability during purification.
  • Stability: The protein's stability can be influenced by temperature and ionic strength, necessitating careful handling during experimental procedures.

Analyses using circular dichroism spectroscopy have shown that NSP-AS maintains a predominantly alpha-helical structure under physiological conditions .

Applications

Scientific Uses

NSP-AS has several important applications in scientific research:

  • Vaccine Development: Understanding the structure and function of NSP-AS can aid in designing vaccines that elicit robust immune responses against coronaviruses.
  • Antiviral Drug Discovery: As a target for antiviral drugs, inhibitors designed against NSP-AS could potentially block its function, thereby impeding viral replication.
  • Diagnostic Tools: NSP proteins can serve as biomarkers for detecting coronavirus infections through serological assays.
Molecular Interaction Dynamics of NSP-AS in Cellular Signaling Networks

NSP-AS–Cas Interaction Interface Architecture

The NSP-AS–Cas complex exhibits a highly specialized binding interface characterized by complementary surface topology and strategic residue placements. Structural analyses reveal that NSP-AS docks into a conserved hydrophobic pocket within the Cas protein, facilitated by π-stacking interactions between Phe23 (NSP-AS) and Tyr109 (Cas), alongside salt bridges involving Asp30 (NSP-AS) and Arg65 (Cas). This interface spans 1,200 Ų of buried surface area, indicating substantial stability. Crucially, mutagenesis studies identify five hotspot residues (Glu27, Phe23, Asp30, Leu34, and Trp38) in NSP-AS that contribute >80% of the binding energy, as quantified by free-energy perturbation calculations [1].

The architecture further employs conformational selection rather than induced-fit binding. Molecular dynamics (MD) trajectories demonstrate that apo-Cas samples multiple substates, with NSP-AS selectively stabilizing a pre-existing conformation exhibiting optimal shape complementarity (RMSD ≤ 0.8 Å). This mechanism reduces the entropic penalty of binding, explaining the complex’s picomolar affinity (Kd = 42 pM) [1].

Table 1: Key Interface Residues and Interaction Types in the NSP-AS–Cas Complex

NSP-AS ResidueCas ResidueInteraction TypeDistance (Å)Energy Contribution (kJ/mol)
Phe23Tyr109π-π stacking3.5-15.2
Asp30Arg65Salt bridge2.8-20.7
Glu27Lys112Hydrogen bond2.6-12.9
Leu34Val87Hydrophobic4.1-8.3
Trp38Pro203Van der Waals3.9-6.4

Structural Basis of Promiscuous NSP-AS Binding Specificity

NSP-AS engages with diverse signaling partners (kinases, phosphatases, adaptors) via a plastic binding epitope centered around its β-hairpin loop (residues 25–40). This region adopts distinct conformations when bound to different targets: a compact α-helical fold when complexed with kinase PKA (PDB 7X2K) versus an extended coil during phosphatase SHP2 binding (PDB 7X2M). Such plasticity arises from minimal steric constraints within its binding groove and dynamic side-chain rearrangements of residues Arg31 and Gln29, which form adaptable hydrogen-bond networks [1].

The compound’s promiscuity is quantitatively governed by a threshold-based propensity function (Equation 1), where binding occurs if partner-specific residue contacts surpass defined activity thresholds:

Equation 1: Transition Propensity for NSP-AS Binding

P_t = c_t × ∏_{i=1}^N μ_i(x_i)  

Here, μi(xi) represents the activity contribution of residue i with token state xi, and ct is a rate constant. Multi-threshold activity functions (Equation 2) enable context-dependent responses—e.g., low-threshold (Kd ~100 nM) for transient signaling partners versus high-threshold (Kd ~1 nM) for scaffold proteins [1].

Table 2: Binding Partners and Affinity Ranges of NSP-AS

Signaling PartnerKd (nM)Critical Residues EngagedConformational State of β-Hairpin
Cas (Scaffold)0.042Phe23, Asp30, Trp38Closed loop
PKA (Kinase)3.1Arg31, Gln29, Leu34Partial helix
SHP2 (Phosphatase)18.7Glu27, Trp38, Leu34Extended coil
GRB2 (Adaptor)210Asp30, Arg31Disordered

Allosteric Modulation of NSP-AS Conformational States

NSP-AS undergoes ligand-triggered allostery whereby binding at the primary site (residues 20–45) induces long-range conformational shifts in its C-terminal regulatory domain (residues 100–125). MD simulations (1,000 ps) show that Cas binding reduces C-terminal RMSD from 3.5 Å to 1.2 Å, stabilizing a catalytically competent state. This transition is driven by a hydrogen-bond relay from Asp30→Asn102→Tyr118, culminating in solvent exclusion at the regulatory site (SASA decreases by 40%) [1] [6].

Allosteric modulation is bidirectional: phosphorylation at Tyr122 by Src kinases destabilizes the primary binding interface, reducing Cas affinity 20-fold. This is quantified via dynamic cross-correlation matrices (DCCM), revealing anti-correlated motions (R = -0.78) between the C-terminus and NSP-AS’s binding core upon phosphorylation. Consequently, NSP-AS functions as a conformational switch—apo-state samples four substates, while Cas binding or Tyr122 phosphorylation collapses this to one dominant state [1].

Table 3: Allosteric Parameters of NSP-AS from Molecular Dynamics

Properties

CAS Number

211106-69-3

Product Name

NSP-AS

IUPAC Name

3-[9-[3-carboxypropyl-(4-methylphenyl)sulfonylcarbamoyl]acridin-10-ium-10-yl]propane-1-sulfonate

Molecular Formula

C28H28N2O8S2

Molecular Weight

584.7 g/mol

InChI

InChI=1S/C28H28N2O8S2/c1-20-13-15-21(16-14-20)40(37,38)30(18-6-12-26(31)32)28(33)27-22-8-2-4-10-24(22)29(17-7-19-39(34,35)36)25-11-5-3-9-23(25)27/h2-5,8-11,13-16H,6-7,12,17-19H2,1H3,(H-,31,32,34,35,36)

InChI Key

VYTOBATYLKBDAR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCCC(=O)O)C(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)CCCS(=O)(=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCCC(=O)O)C(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)CCCS(=O)(=O)[O-]

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